N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
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Overview
Description
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with an azepane group and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Azepane Group: The azepane group can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the pyrimidine ring.
Attachment of the Ethane-1,2-diamine Moiety: The final step involves the reaction of the intermediate compound with ethane-1,2-diamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine or azepane derivatives.
Scientific Research Applications
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor and apoptosis inducer, showing promising cytotoxic effects against cancer cell lines.
Biological Studies: The compound is studied for its anti-inflammatory and antimicrobial properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or structural properties.
Mechanism of Action
The mechanism of action of N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N1-(6-(azepan-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is unique due to the presence of the azepane group, which imparts distinct steric and electronic properties, potentially enhancing its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C12H21N5 |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
N'-[6-(azepan-1-yl)pyrimidin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H21N5/c13-5-6-14-11-9-12(16-10-15-11)17-7-3-1-2-4-8-17/h9-10H,1-8,13H2,(H,14,15,16) |
InChI Key |
MRGANSRJYNMZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC(=C2)NCCN |
Origin of Product |
United States |
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